molecular formula C20H28N4O4 B1402821 Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate CAS No. 1211592-94-7

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate

Cat. No.: B1402821
CAS No.: 1211592-94-7
M. Wt: 388.5 g/mol
InChI Key: QICKTHOPVGHADR-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20_{20}H28_{28}N4_{4}O4_{4}, and it features a piperidine ring and a triazolo-pyridine moiety, which contribute to its biological activity. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Triazolo-Pyridine Moiety : This involves the condensation of appropriate precursors to form the triazolo-pyridine framework.
  • Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
  • Carboxylate Esterification : The final step includes esterification of the piperidine derivative with tert-butyl and ethoxycarbonyl groups to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. Notably, it shows promising antagonistic activity against muscarinic acetylcholine receptors (mAChRs), which are crucial in numerous physiological processes including cognition and memory.

Pharmacological Profile

The pharmacological profile includes:

  • Selectivity : The compound exhibits subtype-selective antagonism towards mAChRs, particularly showing low binding affinities for M2 and M4 receptor subtypes while maintaining potency against M5 receptors.
Receptor SubtypeIC50_{50} (nM)Selectivity
M1>10,000Low
M21.1Moderate
M3>10,000Low
M550High

In Vitro Studies

In vitro studies have demonstrated that the compound has low to moderate hepatic clearance rates across species (human, rat, mouse). The predicted human clearance rates are around 5 mL/min/kg with favorable pharmacokinetic properties including good oral bioavailability (68% when administered as an HCl salt).

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved learning and memory performance.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative conditions by modulating cholinergic signaling pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in the triazole positioning or modifications on the piperidine ring can significantly alter its pharmacological profile.

Comparative Analysis

Here is a comparative analysis of structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-b]pyridin-3-yl]methyl}piperidineSimilar piperidine structureDifferent triazole positioning affects activity
Tert-butyl 4-{[6-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl}piperidineAltered position of ethoxycarbonyl groupPotentially different biological activity
Tert-butyl 4-{[(5-(ethoxycarbonyl)-1H-pyrazol-3-yl)methyl]}piperidinePyrazole instead of triazoleMay exhibit distinct pharmacological profiles

Properties

IUPAC Name

ethyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-5-27-18(25)15-7-6-10-24-16(21-22-17(15)24)13-14-8-11-23(12-9-14)19(26)28-20(2,3)4/h6-7,10,14H,5,8-9,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKTHOPVGHADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2CC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744339
Record name Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-94-7
Record name Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
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